Ethyl 4-(benzyloxy)-2-methoxybenzoate
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Overview
Description
Ethyl 4-(benzyloxy)-2-methoxybenzoate is an organic compound belonging to the ester family It is characterized by the presence of an ethyl ester group, a benzyloxy group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(benzyloxy)-2-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-(benzyloxy)-2-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Williamson ether synthesis, where 4-hydroxy-2-methoxybenzoic acid is first converted to its sodium salt, followed by reaction with benzyl bromide to form the benzyloxy derivative. This intermediate is then esterified with ethanol to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzyloxy)-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly employed under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like methanol or ethanol.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Ethyl 4-(benzyloxy)-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(benzyloxy)-2-methoxybenzoate involves its interaction with various molecular targets. For instance, in biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The benzyloxy and methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 4-(benzyloxy)-2-methoxybenzoate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-(benzyloxy)-3-methoxybenzoate: Similar structure but with the methoxy group in a different position on the benzene ring.
Ethyl 4-(benzyloxy)-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their functional groups and positions.
Properties
Molecular Formula |
C17H18O4 |
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Molecular Weight |
286.32 g/mol |
IUPAC Name |
ethyl 2-methoxy-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H18O4/c1-3-20-17(18)15-10-9-14(11-16(15)19-2)21-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3 |
InChI Key |
ZIZMWGBYHHBTOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
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